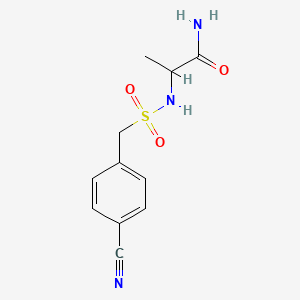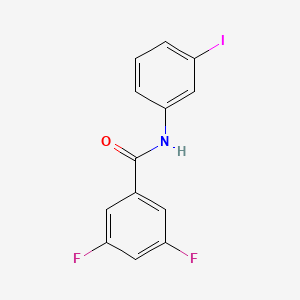
4-Bromo-2-tert-butyl-6-(1,3-diphenylimidazolidin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol is a complex organic compound that features a brominated phenol group, a tert-butyl group, and an imidazolidinyl moiety with diphenyl substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol typically involves multiple steps:
Bromination: The starting material, 2-tert-butylphenol, undergoes bromination to introduce the bromine atom at the 4-position.
Formation of Imidazolidinyl Moiety: The imidazolidinyl group is introduced through a reaction involving 1,3-diphenyl-2-imidazolidinone and appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Bromo-2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol can undergo various types of chemical reactions:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: 2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
科学的研究の応用
4-Bromo-2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-Bromo-2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the imidazolidinyl moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Bromo-2,6-di-tert-butylphenol: Similar structure but lacks the imidazolidinyl moiety.
2-tert-Butyl-4-methylphenol: Similar phenolic structure but with different substituents.
1,3-Diphenyl-2-imidazolidinone: Contains the imidazolidinyl moiety but lacks the phenolic group.
Uniqueness
4-Bromo-2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol is unique due to the combination of the brominated phenol, tert-butyl group, and the imidazolidinyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
特性
分子式 |
C25H27BrN2O |
|---|---|
分子量 |
451.4 g/mol |
IUPAC名 |
4-bromo-2-tert-butyl-6-(1,3-diphenylimidazolidin-2-yl)phenol |
InChI |
InChI=1S/C25H27BrN2O/c1-25(2,3)22-17-18(26)16-21(23(22)29)24-27(19-10-6-4-7-11-19)14-15-28(24)20-12-8-5-9-13-20/h4-13,16-17,24,29H,14-15H2,1-3H3 |
InChIキー |
LVTBPRUENADJFB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)
![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)








![3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)
![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)
